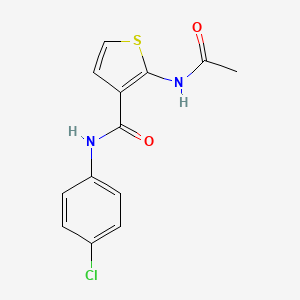

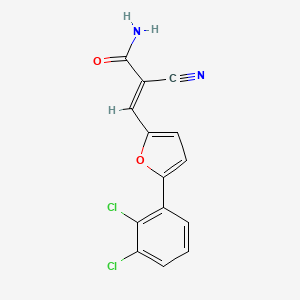

![molecular formula C13H9ClN2O2S B2778537 (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal CAS No. 338400-26-3](/img/structure/B2778537.png)

(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal, commonly referred to as CTHP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the hydrazin-1-ylidene family, which are compounds that contain a nitrogen-nitrogen double bond. CTHP has a wide range of potential applications, including being used as a reagent in organic synthesis and being used as a catalyst in various reactions. Furthermore, CTHP is an important compound for studying the biochemical and physiological effects of various compounds.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

A study by Karanth et al. (2018) focused on the synthesis of novel Schiff base benzamides, including compounds structurally related to (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal, for potential antimicrobial activities. The research highlighted a key intermediate, 3-Hydrazinyl-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide, used to synthesize a range of Schiff base compounds. These compounds exhibited potent antimicrobial activity against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents. The molecular docking studies further supported the antimicrobial potential by showing a good fit into specific bacterial enzyme receptors, indicating a mechanism of action at the molecular level (Karanth et al., 2018).

Heterocyclic Compound Synthesis

Another study conducted by Sayed and Ali (2007) involved the synthesis of various heterocyclic compounds starting from a similar chlorophenyl thiophene propanone structure. The reactions with different nucleophiles, including hydrazine derivatives, led to the formation of compounds with potential antiviral activities. This research demonstrates the versatility of chlorophenyl thiophene derivatives in synthesizing heterocyclic compounds with potential biological applications, underscoring the structural significance of (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal in medicinal chemistry (Sayed & Ali, 2007).

Photophysical Properties for Electro-Optical Materials

Lukes et al. (2005) explored the synthesis, spectral measurements, and theoretical studies of thiophene–fluorene π-conjugated derivatives, including compounds related to the (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal. The research indicated that thiophene rings connected with fluorene chromophores exhibit promising electro-optical properties, suggesting potential applications in the development of electro-optical materials. The study highlights the compound's utility in synthesizing materials with valuable photophysical characteristics for technological applications (Lukes et al., 2005).

Crystal Structure Analysis for Material Science

A crystal structure analysis conducted by Kumar et al. (2016) on a compound closely related to (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal revealed its potential in material science. The crystal structure is stabilized by specific hydrogen bonds, providing insights into the molecular interactions and stability of such compounds. This knowledge can be instrumental in designing materials with desired properties, highlighting the compound's relevance in material science and engineering (Kumar et al., 2016).

Propriétés

IUPAC Name |

(E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-9-3-5-10(6-4-9)15-16-11(8-17)13(18)12-2-1-7-19-12/h1-8,17H/b11-8+,16-15? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFQLMNATRTLFJ-UMIIGGRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

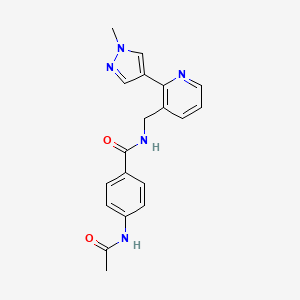

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

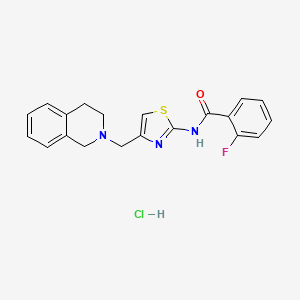

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)

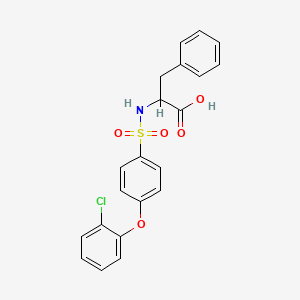

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2778469.png)

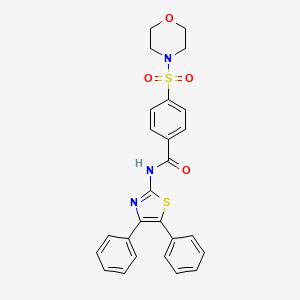

![2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2778471.png)

![1-[3-[(2-Fluorophenyl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2778473.png)

![8-fluoro-2-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2778475.png)